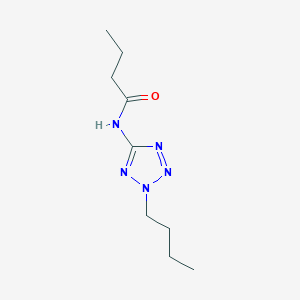
N-(2-butyl-2H-tetraazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butyl-2H-tetraazol-5-yl)butanamide: is a chemical compound with the molecular formula C9H17N5O. It is a derivative of tetrazole, a class of compounds known for their diverse applications in medicinal chemistry, agriculture, and materials science . The tetrazole ring in this compound is a key structural feature that imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butyl-2H-tetraazol-5-yl)butanamide typically involves the reaction of butylamine with a tetrazole derivative under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the butylamine and the tetrazole ring . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-butyl-2H-tetraazol-5-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form oxo-tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxo-tetrazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: N-(2-butyl-2H-tetraazol-5-yl)butanamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioisostere for carboxylic acids. The tetrazole ring mimics the carboxyl group, making it useful in the design of enzyme inhibitors and receptor antagonists .
Medicine: this compound has shown promise in medicinal chemistry as a potential antihypertensive agent. Its ability to interact with angiotensin II receptors makes it a candidate for the development of new blood pressure-lowering drugs .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)butanamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and receptors. This interaction can inhibit the activity of enzymes or block receptor sites, leading to various biological effects . For example, in antihypertensive applications, the compound may block angiotensin II receptors, preventing the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure .
Comparison with Similar Compounds
N-[(2-Butyl-2H-tetrazol-5-yl)carbamothioyl]butanamide: This compound has a similar structure but includes a carbamothioyl group, which may impart different chemical and biological properties.
2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid: Another tetrazole derivative with potential antihypertensive activity.
Uniqueness: N-(2-butyl-2H-tetraazol-5-yl)butanamide is unique due to its specific substitution pattern on the tetrazole ring, which influences its reactivity and interaction with biological targets. Its butyl group provides hydrophobic character, which can enhance its binding affinity to certain proteins and receptors .
Properties
Molecular Formula |
C9H17N5O |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(2-butyltetrazol-5-yl)butanamide |
InChI |
InChI=1S/C9H17N5O/c1-3-5-7-14-12-9(11-13-14)10-8(15)6-4-2/h3-7H2,1-2H3,(H,10,12,15) |
InChI Key |
RFRWPWMIZYCHEY-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)CCC |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















